Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate
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Overview
Description
Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate typically involves the reaction of diethylamine with a phosphorylating agent, followed by the introduction of a carbamate group. One common method involves the use of chlorophosphines and Grignard reagents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Scientific Research Applications
Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The phosphoryl group plays a crucial role in these interactions, often forming covalent bonds with nucleophilic residues in the enzyme active site .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate include other organophosphorus compounds such as:
- Dimthis compound
- Diethyl {[bis(diethylamino)phosphoryl]methyl}phosphate
- Ethyl {[bis(dimethylamino)phosphoryl]methyl}carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
62679-48-5 |
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Molecular Formula |
C12H28N3O3P |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
ethyl N-[bis(diethylamino)phosphorylmethyl]carbamate |
InChI |
InChI=1S/C12H28N3O3P/c1-6-14(7-2)19(17,15(8-3)9-4)11-13-12(16)18-10-5/h6-11H2,1-5H3,(H,13,16) |
InChI Key |
MHCJNVGLLYETRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(CNC(=O)OCC)N(CC)CC |
Origin of Product |
United States |
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